molecular formula C20H20N2O3S3 B11487518 methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate

methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate

Cat. No.: B11487518
M. Wt: 432.6 g/mol
InChI Key: OCAIADAWHUKGSC-UHFFFAOYSA-N
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Description

Methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate is a complex organic compound that features a benzothiazole moiety, a sulfanyl group, and a cysteine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a carbonyl compound.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile.

    Acetylation: The acetyl group is added through an acetylation reaction, often using acetic anhydride or acetyl chloride.

    Formation of the Cysteine Derivative: The cysteine derivative is synthesized by reacting cysteine with a benzyl halide to form the S-benzylcysteine.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the S-benzylcysteine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate is unique due to the presence of both a benzothiazole moiety and a cysteine derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N2O3S3

Molecular Weight

432.6 g/mol

IUPAC Name

methyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-benzylsulfanylpropanoate

InChI

InChI=1S/C20H20N2O3S3/c1-25-19(24)16(12-26-11-14-7-3-2-4-8-14)21-18(23)13-27-20-22-15-9-5-6-10-17(15)28-20/h2-10,16H,11-13H2,1H3,(H,21,23)

InChI Key

OCAIADAWHUKGSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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